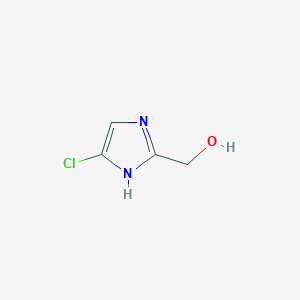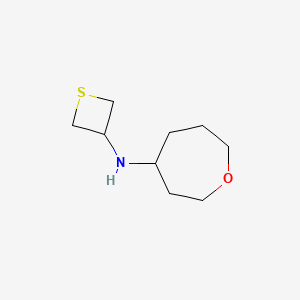
N-(Thietan-3-yl)oxepan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Thietan-3-yl)oxepan-4-amine is a compound that features a thietane ring and an oxepane ring Thietane is a four-membered ring containing sulfur, while oxepane is a seven-membered ring containing oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thietan-3-yl)oxepan-4-amine typically involves the formation of the thietane and oxepane rings followed by their coupling. One common method for synthesizing thietanes is through the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Oxepane rings can be synthesized via ring expansion reactions of smaller cyclic ethers .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the ring formation steps and efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Thietan-3-yl)oxepan-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the rings.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur in the thietane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(Thietan-3-yl)oxepan-4-amine involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can affect various biochemical pathways, including enzyme inhibition or activation . The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in catalysis or as probes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-amine: A simpler compound with only the thietane ring.
Oxepan-4-amine: A compound with only the oxepane ring.
Thietan-3-ol: A thietane derivative with a hydroxyl group.
Uniqueness
N-(Thietan-3-yl)oxepan-4-amine is unique due to the combination of both thietane and oxepane rings in its structure. This dual-ring system provides distinct chemical and physical properties that are not present in compounds with only one of these rings .
Propiedades
Fórmula molecular |
C9H17NOS |
|---|---|
Peso molecular |
187.30 g/mol |
Nombre IUPAC |
N-(thietan-3-yl)oxepan-4-amine |
InChI |
InChI=1S/C9H17NOS/c1-2-8(3-5-11-4-1)10-9-6-12-7-9/h8-10H,1-7H2 |
Clave InChI |
IRXJDINNTHVKQF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCOC1)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


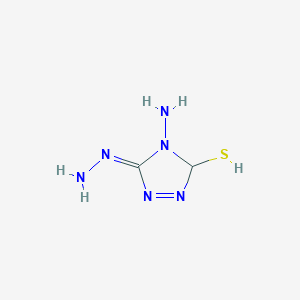

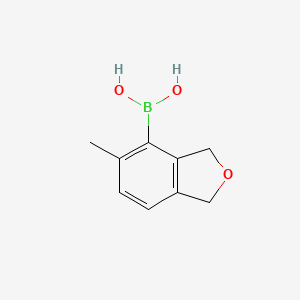
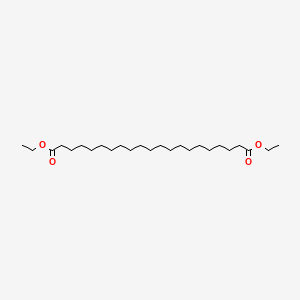
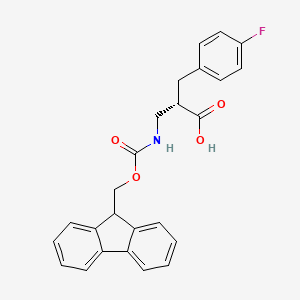
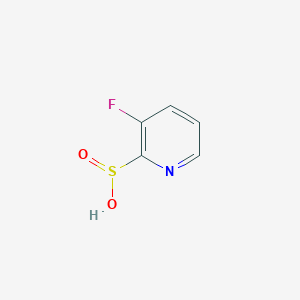
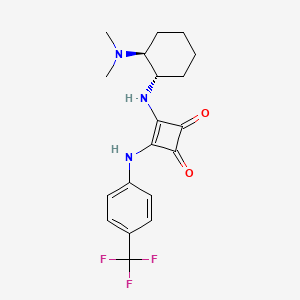
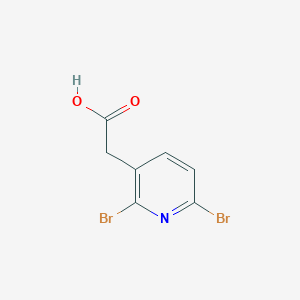
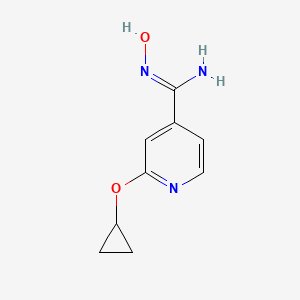
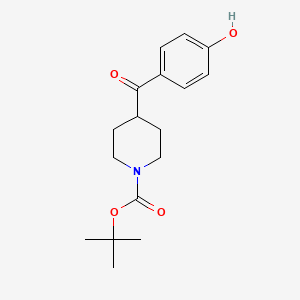
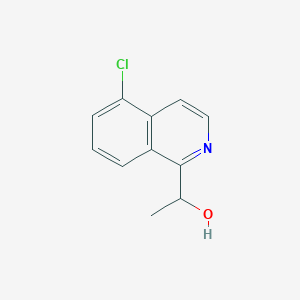
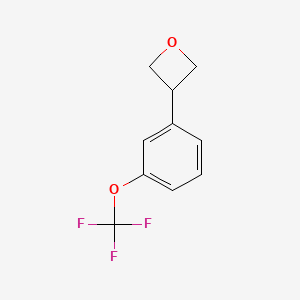
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
